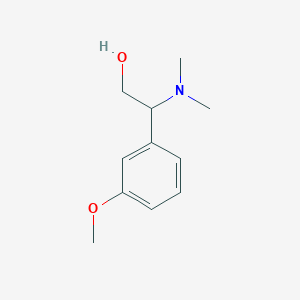
1h-Benzimidazole, 2-(chlorophenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Benzimidazole,2-(chlorophenylmethyl)- is a derivative of benzimidazole, a bicyclic heterocyclic aromatic compound. Benzimidazoles are known for their diverse biological activities, including antimicrobial, antiviral, anticancer, and antihypertensive properties . The compound 1H-Benzimidazole,2-(chlorophenylmethyl)- features a benzimidazole core with a chlorophenylmethyl substituent, which can significantly influence its chemical and biological properties.
Métodos De Preparación
The synthesis of 1H-Benzimidazole,2-(chlorophenylmethyl)- typically involves the condensation of 1,2-phenylenediamine with chlorophenylmethyl aldehyde under acidic or basic conditions . The reaction can be catalyzed by various agents, including acids like hydrochloric acid or bases like sodium hydroxide. Industrial production methods often employ continuous flow reactors to enhance yield and efficiency .
Análisis De Reacciones Químicas
1H-Benzimidazole,2-(chlorophenylmethyl)- undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like ethanol or dimethyl sulfoxide (DMSO), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions . Major products formed from these reactions include various substituted benzimidazole derivatives with potential biological activities .
Aplicaciones Científicas De Investigación
1H-Benzimidazole,2-(chlorophenylmethyl)- has been extensively studied for its applications in various scientific fields:
Mecanismo De Acción
The mechanism of action of 1H-Benzimidazole,2-(chlorophenylmethyl)- involves its interaction with various molecular targets and pathways. The compound can bind to DNA and proteins, disrupting their normal functions . It has been shown to inhibit enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound can interfere with the synthesis of essential biomolecules, such as nucleotides and amino acids, further contributing to its biological effects .
Comparación Con Compuestos Similares
1H-Benzimidazole,2-(chlorophenylmethyl)- can be compared with other benzimidazole derivatives, such as:
2-Phenylbenzimidazole: Known for its antimicrobial and anticancer properties.
5,6-Dimethylbenzimidazole: A degradation product of vitamin B12 with significant biological activity.
2-(2-Phenalkyl)-1H-benzimidazole: Exhibits prominent tuberculostatic properties.
The uniqueness of 1H-Benzimidazole,2-(chlorophenylmethyl)- lies in its chlorophenylmethyl substituent, which enhances its chemical reactivity and biological activity compared to other benzimidazole derivatives .
Propiedades
Número CAS |
55671-58-4 |
|---|---|
Fórmula molecular |
C14H11ClN2 |
Peso molecular |
242.70 g/mol |
Nombre IUPAC |
2-[chloro(phenyl)methyl]-1H-benzimidazole |
InChI |
InChI=1S/C14H11ClN2/c15-13(10-6-2-1-3-7-10)14-16-11-8-4-5-9-12(11)17-14/h1-9,13H,(H,16,17) |
Clave InChI |
MUXQJFBWQLAXGK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=NC3=CC=CC=C3N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2Z)-4-[4-(azepan-1-ylsulfonyl)phenyl]-3-cyclohexyl-1,3-thiazol-2(3H)-ylidene]-4-methylaniline](/img/structure/B12128202.png)
![2-amino-N-(3,4-dimethylphenyl)-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12128215.png)

![3-[(4-fluorophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B12128219.png)
![6-Chloro-1-[4-(3,4-dimethylphenoxy)butyl]-4a,5,6,7,8,8a-hexahydrobenzo[d][1,3]oxazine-2,4-dione](/img/structure/B12128220.png)

![5-(3-Ethoxy-phenyl)-3-hydroxy-4-(5-methyl-furan-2-carbonyl)-1-(5-methyl-[1,3,4]thiadiazol-2-yl)-1,5-dihydro-pyrrol-2-one](/img/structure/B12128225.png)

![[Hydroxy(pyridin-4-yl)methyl]phosphonic acid](/img/structure/B12128232.png)
![N-(2-methoxyphenyl)-2-(4-oxo-3-prop-2-enyl(3,5,6,7-tetrahydrocyclopenta[2,1-d] pyrimidino[4,5-b]thiophen-2-ylthio))acetamide](/img/structure/B12128235.png)
![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(3-methoxyphenyl)-1-(2-phenylethyl)pyrrolidine-2,3-dione](/img/structure/B12128242.png)
![5-Thiazolecarboxylic acid, 4-methyl-2-[2-(3-methylphenoxy)ethyl]-](/img/structure/B12128244.png)

![2-amino-1-(1,3-benzodioxol-5-ylmethyl)-N-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12128265.png)
